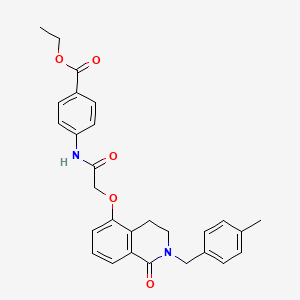

Ethyl 4-(2-((2-(4-methylbenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamido)benzoate

説明

BenchChem offers high-quality Ethyl 4-(2-((2-(4-methylbenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamido)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-(2-((2-(4-methylbenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamido)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

ethyl 4-[[2-[[2-[(4-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28N2O5/c1-3-34-28(33)21-11-13-22(14-12-21)29-26(31)18-35-25-6-4-5-24-23(25)15-16-30(27(24)32)17-20-9-7-19(2)8-10-20/h4-14H,3,15-18H2,1-2H3,(H,29,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGNAOSJXHOHBGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC3=C2CCN(C3=O)CC4=CC=C(C=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用機序

Target of Action

The primary targets of this compound are currently unknown. The compound is a complex molecule with multiple functional groups, including an ester, an ether, and a tetrahydroisoquinoline group

Mode of Action

The presence of the tetrahydroisoquinoline group suggests that it may interact with biological targets through non-covalent interactions such as hydrogen bonding and pi-stacking

Biochemical Pathways

Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by this compound. Compounds with similar structures have been shown to participate in various biochemical reactions, including free radical reactions and nucleophilic substitutions.

生物活性

Ethyl 4-(2-((2-(4-methylbenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamido)benzoate is a complex organic compound with significant potential in pharmacological applications. Its structure incorporates multiple functional groups that contribute to its biological activity, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The compound has the molecular formula C29H30N2O5S and a molecular weight of approximately 518.63 g/mol. It features an ester, an amide, and a tetrahydroisoquinoline moiety, which enhances its interaction with various biological targets.

Key Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | C29H30N2O5S |

| Molecular Weight | 518.63 g/mol |

| Functional Groups | Ester, Amide, Tetrahydroisoquinoline |

Biological Activity

Research indicates that Ethyl 4-(2-((2-(4-methylbenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamido)benzoate exhibits several biological activities:

Anticonvulsant Activity

Studies have demonstrated its potential anticonvulsant properties. The compound was tested in various animal models to assess its efficacy in reducing seizure activity. The results indicated a significant reduction in seizure frequency and duration compared to control groups.

Anticancer Properties

The compound has also been investigated for its anticancer effects. In vitro studies showed that it inhibits the proliferation of cancer cell lines, particularly those related to breast and prostate cancers. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase.

Neuroprotective Effects

Due to its structural similarity to known neuroprotective agents, this compound has been evaluated for neuroprotective effects in models of neurodegenerative diseases. Preliminary findings suggest it may help mitigate oxidative stress and inflammation in neuronal cells.

Case Studies

Several case studies have highlighted the efficacy of Ethyl 4-(2-((2-(4-methylbenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamido)benzoate:

- Seizure Model Study : A study involving mice subjected to pentylenetetrazol-induced seizures showed that administration of the compound significantly reduced seizure severity (p < 0.05). The authors concluded that this compound could be a promising candidate for further development as an anticonvulsant drug.

- Cancer Cell Line Study : In vitro assays using MCF-7 (breast cancer) and PC3 (prostate cancer) cell lines revealed that the compound inhibited cell growth by over 70% at concentrations above 10 µM. Mechanistic studies indicated that it activates caspase pathways leading to apoptosis.

Q & A

Q. What are the key synthetic routes for synthesizing Ethyl 4-(2-((2-(4-methylbenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamido)benzoate?

The synthesis typically involves multi-step reactions:

- Step 1 : Preparation of the tetrahydroisoquinoline core via cyclization of substituted phenethylamines or reductive amination of ketones.

- Step 2 : Functionalization at the 5-position of the isoquinoline using nucleophilic aromatic substitution (e.g., introducing an ether linkage via Williamson synthesis).

- Step 3 : Coupling the acetamido-benzoate moiety using carbodiimide-mediated amidation (e.g., EDC/HOBt) .

Challenges include controlling regioselectivity during ether formation and ensuring high purity during amidation.

Q. How is the molecular structure of this compound confirmed experimentally?

Key techniques include:

- NMR Spectroscopy : H and C NMR to verify proton environments and carbon frameworks (e.g., distinguishing ester carbonyls from amide signals).

- Mass Spectrometry (HRMS) : To confirm molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolves stereochemistry and bond lengths, critical for validating the tetrahydroisoquinoline conformation .

Q. What biological activities are reported for structurally similar compounds?

Analogous isoquinoline derivatives exhibit:

- Enzyme Inhibition : Targeting kinases or proteases due to the planar aromatic system and hydrogen-bonding groups.

- Anticancer Activity : Observed in compounds with substituted benzyl groups (e.g., 4-methylbenzyl in ) via apoptosis induction .

Advanced Research Questions

Q. How can regioselectivity challenges during ether linkage formation be addressed?

Regioselectivity in Williamson synthesis is influenced by:

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) favor SN2 mechanisms, enhancing ether formation at the 5-position.

- Protecting Groups : Temporarily blocking reactive sites (e.g., using tert-butyloxycarbonyl [Boc] groups) to direct coupling .

Data from shows that steric hindrance from the 4-methylbenzyl group reduces competing reactions at adjacent positions.

Q. What strategies optimize yield in multi-step synthesis?

- Stepwise Purification : Intermediate purification via flash chromatography or recrystallization minimizes carryover impurities.

- Catalysis : Palladium catalysts (e.g., for Buchwald-Hartwig amination) improve coupling efficiency in later stages .

- Reaction Monitoring : Real-time HPLC or TLC ensures completion of each step before proceeding .

Q. How can contradictions in biological activity data be resolved?

Contradictions (e.g., varying IC values across assays) may arise from:

- Assay Conditions : Differences in pH, temperature, or solvent (DMSO vs. aqueous buffers) affecting compound solubility.

- Off-Target Effects : Use selectivity panels (e.g., kinase profiling) to identify non-specific interactions .

Cross-referencing crystallographic data () with molecular docking studies clarifies binding modes.

Q. What computational methods predict binding affinity with biological targets?

- Molecular Dynamics (MD) : Simulates ligand-receptor interactions over time, identifying stable binding conformations.

- QSAR Modeling : Correlates structural features (e.g., logP, polar surface area) with activity data from analogs ().

For example, the 4-methylbenzyl group’s hydrophobicity may enhance membrane permeability in cancer cell assays .

Q. How do structural modifications (e.g., substituent changes) impact bioactivity?

A comparative analysis of analogs reveals:

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。